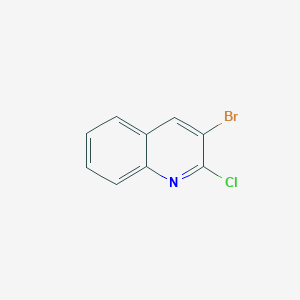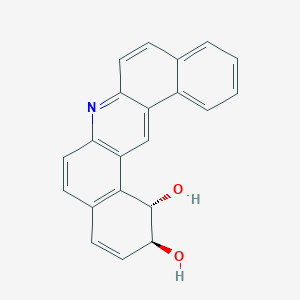
3-Brom-2-chlorchinolin
Übersicht
Beschreibung
3-Bromo-2-chloroquinoline, also known as 3-Bromo-2-chloroquinoline, is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und pharmazeutische Chemie
3-Brom-2-chlorchinolin: ist ein wertvolles Grundgerüst in der Arzneimittelentwicklung aufgrund seines breiten Spektrums an biologischer Aktivität. Es dient als Kernvorlage bei der Entwicklung neuer Arzneimittel, wobei seine Fähigkeit zur Interaktion mit verschiedenen biologischen Zielstrukturen genutzt wird .
Synthese von Heterocyclen
Diese Verbindung wird bei der Synthese komplexer heterocyclischer Systeme verwendet. Sie kann verschiedene chemische Reaktionen eingehen, um kondensierte oder binäre Chinolin-Cord-heterocyclische Systeme zu bilden, die in der pharmazeutischen Chemie von Bedeutung sind .
Verbesserung der biologischen Aktivität
Funktionalisierte Derivate von Chinolin, wie This compound, werden verwendet, um die biologischen und pharmazeutischen Eigenschaften synthetischer heterocyclischer Verbindungen zu verbessern. Dies umfasst die Verbesserung ihrer Wirksamkeit als Anti-Tuberkulose-, Antiplasmodial- und antibakterielle Mittel .
Pharmazeutische Zwischenprodukte
Als Zwischenprodukt spielt This compound eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Seine Einarbeitung in Arzneimittelformulierungen kann zu verbesserten pharmakokinetischen Eigenschaften führen .
Krebsforschung
Chinolin-Derivate werden aktiv auf ihre Antikrebs-Eigenschaften untersucht. This compound kann an der Synthese von Verbindungen beteiligt sein, die das Wachstum und die Proliferation von Krebszellen hemmen .
Antikrebs- und antioxidative Anwendungen
Die Derivate der Verbindung werden auf ihre potenzielle entzündungshemmende und antioxidative Aktivität untersucht. Diese Eigenschaften sind entscheidend für die Behandlung chronischer Krankheiten und die Vorbeugung von oxidativen Stress-bedingten Schäden .
Enzymhemmung
This compound: Derivate werden auf ihre Fähigkeit untersucht, als Enzymhemmer zu wirken. Dies umfasst die Hemmung der DNA-Gyrase B in Mycobacterium tuberculosis, was ein vielversprechender Ansatz zur Bekämpfung von Antibiotikaresistenz ist .
Grüne Chemie
Die Verbindung ist auch im Kontext der grünen Chemie von Bedeutung. Forscher zielen darauf ab, nachhaltigere und umweltfreundlichere Synthesewege zu entwickeln, wobei This compound als Schlüsselzwischenprodukt verwendet wird .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antifungal effects .
Mode of Action
Quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, resulting in the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .
Result of Action
Quinoline derivatives are known to have antimalarial effects, leading to the death of the malaria parasite .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUFTQVKMNRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459131 | |
| Record name | 3-BROMO-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-60-4 | |
| Record name | 3-BROMO-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-2-chloroquinoline in the synthesis of 2,3-Dichloroquinoline?
A1: 3-Bromo-2-chloroquinoline serves as a crucial intermediate in the synthesis of 2,3-Dichloroquinoline, as described in the paper []. The synthesis involves a three-step process starting from commercially available 3-bromoquinoline. The final step involves a halogen exchange reaction where the bromine atom in 3-Bromo-2-chloroquinoline is replaced by a chlorine atom, leading to the formation of the target compound, 2,3-Dichloroquinoline. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














